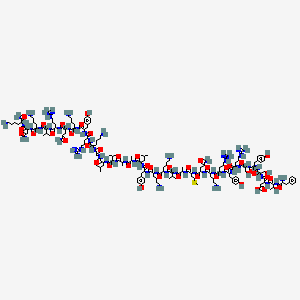

H-Phe-thr-asp-ser-tyr-ser-arg-tyr-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-ala-ala-val-leu-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Phe-thr-asp-ser-tyr-ser-arg-tyr-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-ala-ala-val-leu-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-NH2 is a useful research compound. Its molecular formula is C182H300N56O45S and its molecular weight is 4025 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The peptide H-Phe-thr-asp-ser-tyr-ser-arg-tyr-arg-lys-gln-met-ala-val-lys-lys-tyr-leu-ala-ala-val-leu-gly-lys-arg-tyr-lys-gln-arg-val-lys-asn-lys-NH2, often referred to as a bioactive peptide, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic benefits, and relevant case studies.

Structural Overview

The peptide consists of 30 amino acids and features a C-terminal amidation, which is crucial for its biological activity. The sequence can be broken down as follows:

| Position | Amino Acid |

|---|---|

| 1 | Phe |

| 2 | Thr |

| 3 | Asp |

| 4 | Ser |

| 5 | Tyr |

| 6 | Ser |

| 7 | Arg |

| 8 | Tyr |

| 9 | Arg |

| 10 | Lys |

| ... | ... |

| 30 | Lys-NH2 |

Antimicrobial Properties

Research has shown that peptides similar to H-Phe-thr... exhibit antimicrobial activities against a range of pathogens. These peptides can disrupt bacterial membranes, leading to cell lysis. For instance, studies on antimicrobial peptides (AMPs) have demonstrated that certain sequences can form amphipathic helices, which are effective in targeting bacterial membranes and biofilms .

Anticancer Effects

Peptides like H-Phe-thr... have been investigated for their potential in cancer therapy. They may function by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways. For example, peptide-based imaging agents have been developed to target specific receptors overexpressed in tumors, facilitating early detection and treatment .

Neuroprotective Effects

There is emerging evidence suggesting that certain sequences within this peptide may exhibit neuroprotective properties. This can be attributed to their ability to modulate neurotransmitter release and reduce neuroinflammation, which is critical in conditions like Alzheimer's disease .

Case Studies

-

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various peptides against Escherichia coli and Staphylococcus aureus. The results indicated that peptides with sequences similar to H-Phe-thr... significantly reduced bacterial viability by disrupting cell membranes . -

Cancer Cell Line Studies

In vitro studies using breast cancer cell lines demonstrated that the peptide induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the peptide could serve as a potential therapeutic agent in oncology . -

Neuroprotection in Animal Models

Research involving rodent models of neurodegeneration showed that administration of the peptide led to improved cognitive functions and reduced markers of neuroinflammation, indicating its potential use in treating neurodegenerative diseases .

Applications De Recherche Scientifique

Therapeutic Potential

This peptide has been studied for its potential therapeutic effects in various conditions, including:

- Neuroprotection : Research indicates that certain peptides can exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The specific sequence of H-Phe-Thr-Asp-Ser-Tyr can influence neurotrophic factor signaling pathways, promoting neuronal survival and regeneration .

- Antioxidant Activity : Peptides with similar structures have shown antioxidant properties, helping to mitigate oxidative stress in cells. This application is particularly relevant in conditions like cardiovascular diseases and aging-related disorders .

Cancer Research

Peptides like H-Phe-Thr-Asp-Ser-Tyr are being explored for their role in cancer therapy. They may function as:

- Targeted Therapeutics : By modifying the peptide sequence, researchers aim to enhance specificity towards cancer cells, potentially reducing side effects associated with traditional chemotherapy .

Biomarkers for Disease

This peptide could serve as a biomarker for certain diseases. Its expression levels may correlate with disease progression or response to treatment, making it a valuable tool in personalized medicine .

Drug Delivery Systems

The unique properties of this peptide allow it to be utilized in drug delivery systems. Its ability to traverse cellular membranes can facilitate the targeted delivery of therapeutic agents directly to diseased tissues .

Data Tables

| Application Area | Description |

|---|---|

| Neuroprotection | Enhances neuronal survival and regeneration |

| Antioxidant Activity | Mitigates oxidative stress |

| Cancer Therapy | Functions as a targeted therapeutic agent |

| Biomarker Development | Correlates with disease progression |

| Drug Delivery | Facilitates targeted delivery of therapeutic agents |

Case Study 1: Neuroprotection in Alzheimer’s Disease

A study investigated the effects of H-Phe-Thr-Asp-Ser-Tyr on neuronal cell lines exposed to amyloid-beta toxicity. Results demonstrated a significant reduction in cell death and an increase in neurotrophic factor expression, suggesting its potential use as a neuroprotective agent in Alzheimer’s disease treatment.

Case Study 2: Targeted Cancer Therapy

In vitro studies have shown that modified versions of this peptide can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity highlights its potential as a basis for developing new cancer therapeutics.

Case Study 3: Biomarker for Cardiovascular Diseases

Research has identified that levels of this peptide correlate with markers of cardiovascular stress. Elevated levels were found in patients with heart failure, indicating its potential utility as a biomarker for early detection and monitoring of cardiovascular conditions.

Propriétés

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C182H300N56O45S/c1-95(2)83-128(152(257)207-92-141(249)211-115(40-20-27-72-184)154(259)215-122(47-34-79-204-180(197)198)161(266)226-130(86-105-50-58-109(242)59-51-105)167(272)217-117(42-22-29-74-186)156(261)220-125(66-68-138(191)246)163(268)216-124(49-36-81-206-182(201)202)165(270)237-145(99(9)10)176(281)224-120(45-25-32-77-189)160(265)230-134(90-140(193)248)171(276)212-114(147(194)252)39-19-26-71-183)231-177(282)144(98(7)8)236-149(254)101(12)208-148(253)100(11)210-166(271)129(84-96(3)4)225-169(274)132(88-107-54-62-111(244)63-55-107)228-159(264)118(43-23-30-75-187)214-157(262)119(44-24-31-76-188)223-175(280)143(97(5)6)235-150(255)102(13)209-153(258)127(70-82-284-15)222-164(269)126(67-69-139(192)247)221-155(260)116(41-21-28-73-185)213-158(263)121(46-33-78-203-179(195)196)218-168(273)131(87-106-52-60-110(243)61-53-106)227-162(267)123(48-35-80-205-181(199)200)219-173(278)136(93-239)233-170(275)133(89-108-56-64-112(245)65-57-108)229-174(279)137(94-240)234-172(277)135(91-142(250)251)232-178(283)146(103(14)241)238-151(256)113(190)85-104-37-17-16-18-38-104/h16-18,37-38,50-65,95-103,113-137,143-146,239-245H,19-36,39-49,66-94,183-190H2,1-15H3,(H2,191,246)(H2,192,247)(H2,193,248)(H2,194,252)(H,207,257)(H,208,253)(H,209,258)(H,210,271)(H,211,249)(H,212,276)(H,213,263)(H,214,262)(H,215,259)(H,216,268)(H,217,272)(H,218,273)(H,219,278)(H,220,261)(H,221,260)(H,222,269)(H,223,280)(H,224,281)(H,225,274)(H,226,266)(H,227,267)(H,228,264)(H,229,279)(H,230,265)(H,231,282)(H,232,283)(H,233,275)(H,234,277)(H,235,255)(H,236,254)(H,237,270)(H,238,256)(H,250,251)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)(H4,201,202,206) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZYREVJBMQLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C182H300N56O45S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4025 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.